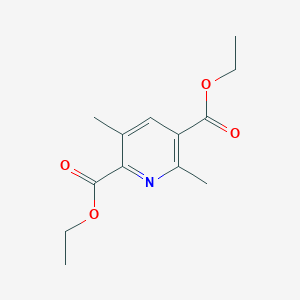![molecular formula C18H18Cl2N2O3 B289263 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide](/img/structure/B289263.png)
3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide has been studied for its potential use in various scientific research applications. One of the main applications is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to improve cognitive function and reduce amyloid beta levels in the brain.
Wirkmechanismus
The mechanism of action of 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide involves the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins in the body. Additionally, it has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells and induce apoptosis, as well as improve cognitive function and reduce amyloid beta levels in the brain. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide in lab experiments is its ability to inhibit the activity of various enzymes and receptors in the body. This makes it a useful tool for studying the role of these enzymes and receptors in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide. One area of research is in the development of new cancer treatments, where this compound may be used as a lead compound for the development of new drugs. Another area of research is in the treatment of Alzheimer's disease, where this compound may be further studied for its potential use in improving cognitive function and reducing amyloid beta levels in the brain. Additionally, future research may focus on the development of new synthesis methods for this compound, as well as the study of its potential toxicity and side effects.
Synthesemethoden
The synthesis method of 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide involves the reaction of 3,5-dichloroaniline with propionyl chloride to form 3,5-dichloro-N-propionylaniline. This compound is then reacted with 4-methoxybenzoyl chloride in the presence of a base to form 3,5-dichloro-2-[(4-methoxybenzoyl)amino]aniline. Finally, this compound is reacted with propylamine to form 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide.
Eigenschaften
Molekularformel |
C18H18Cl2N2O3 |
|---|---|
Molekulargewicht |
381.2 g/mol |
IUPAC-Name |
3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-propylbenzamide |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-3-8-21-18(24)14-9-12(19)10-15(20)16(14)22-17(23)11-4-6-13(25-2)7-5-11/h4-7,9-10H,3,8H2,1-2H3,(H,21,24)(H,22,23) |
InChI-Schlüssel |
ZNVMVDRVZCYGJJ-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=CC(=C1NC(=O)C2=CC=C(C=C2)OC)Cl)Cl |
Kanonische SMILES |
CCCNC(=O)C1=C(C(=CC(=C1)Cl)Cl)NC(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B289183.png)

![{5-[(Dimethylamino)methyl]-1,3-benzodioxol-4-yl}methanol](/img/structure/B289187.png)







